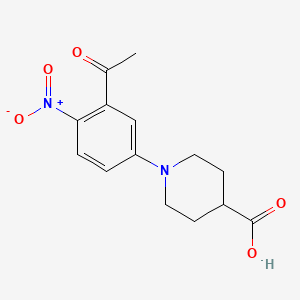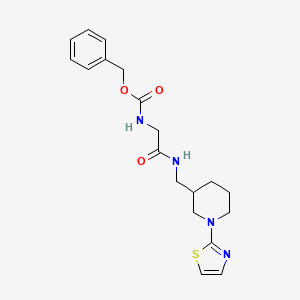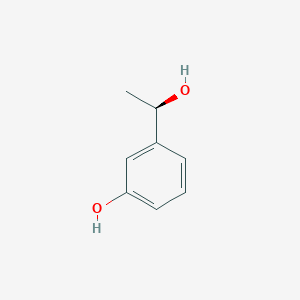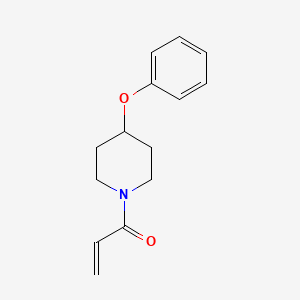![molecular formula C14H13NO4S B2962022 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid CAS No. 926198-86-9](/img/structure/B2962022.png)
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H15NO4S It is characterized by the presence of a methyl group, a phenylsulfonyl group, and an amino group attached to a benzoic acid core
Aplicaciones Científicas De Investigación
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid typically involves the sulfonylation of 3-methyl-4-aminobenzoic acid with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Phenylsulfonyl)amino]benzoic acid
- 3-Methylbenzoic acid
- 4-Aminobenzoic acid
Uniqueness
3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a methyl group and a phenylsulfonyl group distinguishes it from other similar compounds, providing unique properties and applications.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-9-11(14(16)17)7-8-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYUTYWPFNXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2961948.png)
![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2961953.png)


![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)

